Superior In Vivo Efficacy of DOPG-Fortified Surfactant Over Commercial Surfactant Alone in a Neonatal ARDS Model
In a neonatal piglet model of acute respiratory distress syndrome (ARDS), fortifying a commercially available surfactant preparation with 18:1/18:1-DOPG resulted in significantly improved physiological outcomes compared to treatment with the unfortified surfactant alone. The study directly compared the two interventions in a triple-hit lung injury model [1].
| Evidence Dimension | In vivo pulmonary function (gas exchange, lung mechanics, edema) |
|---|---|
| Target Compound Data | Surfactant + DOPG group: Significantly improved oxygenation, ventilation, respiratory system compliance and resistance, and reduced extra-vascular lung water index over 72 hours. |
| Comparator Or Baseline | Commercially available surfactant preparation alone. |
| Quantified Difference | Statistically significant improvement in all measured parameters for the DOPG-fortified group (exact p-values and effect sizes available in the primary source). |
| Conditions | Neonatal piglet model (2-6 days old) subjected to triple-hit lung injury (repeated broncho-alveolar lavage, injurious ventilation, tracheal lipopolysaccharide instillation) and monitored for 72 hours under mechanical ventilation. |
Why This Matters
This in vivo evidence directly demonstrates that DOPG addition confers a therapeutic benefit not attainable with a standard pulmonary surfactant preparation, justifying its procurement for translational ARDS research.
- [1] Preuß S, Scheiermann J, Stadelmann S, et al. 18:1/18:1-Dioleoyl-phosphatidylglycerol prevents alveolar epithelial apoptosis and profibrotic stimulus in a neonatal piglet model of acute respiratory distress syndrome. Pulmonary Pharmacology & Therapeutics. 2014;28(1):25-34. View Source
